N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-15-7-8-17(16(2)13-15)24-20(30)14-28-23(31)29-19-6-4-3-5-18(19)25-21(22(29)26-28)27-9-11-32-12-10-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROQYHPXHLTYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Molecular Properties
The compound is compared to six analogs with variations in the triazoloquinoxaline substituents and acetamide aryl groups. Key differences include:
*Estimated based on structural similarity to .
Structure-Activity Relationship (SAR) Insights
- Morpholino vs. Other Substituents: The morpholino group (target compound, CAS 1189854-35-0) improves solubility compared to dimethylamino (CAS 1189734-63-1) or phenoxy (CAS 1207048-57-4) groups. This may enhance bioavailability and target engagement in hydrophilic environments .
- Aryl Group Effects : The 2,4-dimethylphenyl group (target) offers moderate lipophilicity, contrasting with chlorinated or trifluoromethylated analogs (e.g., CAS 1260949-60-7), which may exhibit higher potency but increased toxicity risks .
Research Findings and Pharmacological Implications
- Anticancer Potential: Quinazolinone analogs () inhibit TACE (TNF-α converting enzyme), a target in cancer therapy. The triazoloquinoxaline scaffold in the target compound may act on similar pathways, with morpholino aiding in solubility for improved drug delivery .
- Synthetic Feasibility : Synthesis routes for related compounds (e.g., coupling reactions, hydrogen peroxide oxidation) suggest the target could be synthesized using established protocols .
- Toxicity Considerations : Chlorinated derivatives (e.g., CAS 1189854-35-0) may face higher toxicity thresholds compared to the target’s dimethylphenyl group, which lacks halogens .
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the preparation of the triazoloquinoxaline core followed by functionalization with morpholine and acetamide groups. Key steps include:
- Core Formation : Cyclization of quinoxaline precursors using oxidizing agents (e.g., KMnO₄) or condensation reactions under inert atmospheres to prevent side reactions .
- Morpholine Incorporation : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the morpholine moiety .
- Acetamide Attachment : Acylation of the aromatic amine group using chloroacetyl chloride or similar reagents under controlled pH and temperature .
Statistical design of experiments (DoE) can optimize yields by varying catalysts, solvents, and reaction times .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Spectroscopy :
- NMR (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
- FT-IR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis to resolve 3D conformation and hydrogen-bonding networks (if crystallizable) .
Q. What initial biological screening approaches are appropriate for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate bioactivity:
- Enzyme Inhibition : Screen against kinases or receptors (e.g., GABA receptors for anticonvulsant potential) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer activity .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations:
- Target Selection : Prioritize receptors with structural similarity to quinazolinone-binding proteins (e.g., EGFR, PARP) .
- Docking Parameters : Include flexible side chains and solvation models (e.g., PBSA) to improve accuracy .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays .
Q. What strategies address contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Answer : Systematically evaluate potential confounding factors:
- Pharmacokinetics : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS .
- Bioavailability : Perform Caco-2 cell permeability assays or in situ intestinal perfusion studies .
- Metabolite Profiling : Identify active/toxic metabolites via liver microsome incubations .
- Dose Optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to refine dosing regimens .
Q. How can researchers optimize reaction conditions using statistical methods?
- Methodological Answer : Apply Design of Experiments (DoE) and response surface methodology (RSM):
- Variables : Test temperature, catalyst loading, and solvent polarity .
- Output Metrics : Monitor yield, purity (HPLC), and reaction time .
- Software Tools : Use Minitab or JMP to generate factorial designs and analyze interactions between variables .
- Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield .
Q. What experimental methods validate the proposed mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer : Combine orthogonal assays and genetic tools:
- Enzyme Activity : Measure substrate conversion rates (e.g., NADH depletion for dehydrogenases) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) .
- CRISPR Knockout : Silence target genes in cell lines to confirm dependency on the proposed pathway .
- Biophysical Techniques : Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
